Cefathiamidine

描述

头孢噻胺是一种第一代头孢菌素类抗生素,于 1974 年被发现。它主要用于治疗由敏感细菌引起的感染。 该化合物已获得中国国家药品监督管理局批准,可用于成人和儿童 .

准备方法

合成路线及反应条件

头孢噻胺的制备涉及多个步骤,从头孢噻胺酸的合成开始。 一种方法包括在室温下使用双(三甲基硅烷基)乙酰胺对 7-氨基头孢菌酸进行硅烷化 . 另一种方法涉及在单一溶剂中,7-溴乙酰氨基头孢菌酸与 N,N-二异丙基硫脲反应 .

工业生产方法

头孢噻胺的工业生产可以通过酶促法实现。 该方法使用青霉素酰化酶催化合成 N-溴乙酰-7-氨基头孢菌酸,它是头孢噻胺生产中的关键中间体 . 该过程在全水性介质中进行,使其成为一种绿色高效的方法。

化学反应分析

反应类型

头孢噻胺会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

头孢噻胺反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应的条件根据所需的产物和正在进行的具体反应而有所不同。

主要产物

从这些反应中形成的主要产物包括头孢噻胺的各种衍生物,它们可能具有不同的药理特性和应用。

科学研究应用

Population Pharmacokinetic Studies

A population pharmacokinetic study was conducted to optimize dosing regimens for cefathiamidine in pediatric patients. Blood samples were collected from children treated with this compound, and concentrations were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry. The study aimed to determine appropriate dosages that would ensure therapeutic effectiveness without causing toxicity .

Key Findings:

- The pharmacokinetic parameters were modeled using NONMEM software, which allowed for the estimation of inter-individual variability.

- The study revealed that this compound is frequently utilized as empirical antimicrobial therapy in children with augmented renal clearance (ARC), necessitating careful dosing adjustments to avoid subtherapeutic levels .

Treatment of Infections

This compound is widely used in clinical settings for treating various infections. A retrospective cohort study highlighted its effectiveness in managing infections in pediatric patients, demonstrating significant clinical outcomes when appropriately dosed .

Common Indications:

- Respiratory tract infections

- Urinary tract infections

- Skin and soft tissue infections

- Sepsis management

Pediatric Use

In a study focusing on infants with ARC, this compound was administered as empirical therapy. The pharmacokinetic analysis indicated that infants required specific dosing adjustments to achieve optimal drug exposure. The study emphasized the importance of individualized therapy to enhance treatment outcomes .

Case Study Summary:

| Study Focus | Population | Key Findings |

|---|---|---|

| Pediatric Infections | Infants with ARC | Required tailored dosing for effective treatment |

Efficacy in Gynecologic Surgery

This compound has also been evaluated in the context of gynecologic oncology surgeries. It was part of a regimen aimed at reducing postoperative infection rates. While specific data on this compound's role in this setting were limited, its inclusion in antibiotic prophylaxis protocols reflects its broad utility .

作用机制

头孢噻胺通过干扰细菌细胞壁的合成发挥作用,而细菌细胞壁对于细菌的生存至关重要。 它与位于细菌细胞壁内的青霉素结合蛋白结合,抑制肽聚糖合成的最后转肽步骤 . 这会导致细胞壁变弱,最终导致细菌细胞死亡。

相似化合物的比较

头孢噻胺类似于其他第一代头孢菌素,如头孢噻吩和头孢利啶。它具有独特的特性,使其特别有效地对抗某些细菌菌株。 例如,头孢噻胺已显示出比其他一些头孢菌素具有更广的活性谱和更好的药代动力学特性 .

类似化合物列表

- 头孢噻吩

- 头孢利啶

- 头孢氨苄

- 头孢唑林

头孢噻胺由于其独特功效、安全性及药代动力学特征的组合,使其成为治疗细菌感染的宝贵抗生素。

生物活性

Cefathiamidine is a first-generation cephalosporin antibiotic primarily used for treating infections caused by susceptible bacteria. Its pharmacological profile, including its biological activity, pharmacokinetics, and clinical efficacy, has been the subject of various studies. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its broad-spectrum antibacterial activity, particularly against Gram-positive cocci. It is administered parenterally due to poor oral absorption and is primarily excreted unchanged via the kidneys. The drug's protein binding capacity is approximately 23%, and it does not penetrate the blood-brain barrier effectively .

Population Pharmacokinetic Studies

Recent studies have focused on understanding this compound's pharmacokinetics in pediatric populations, particularly infants with Augmented Renal Clearance (ARC). A significant study analyzed the pharmacokinetics in 20 infants, revealing a one-compartment model best fit for the data collected. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | Value (L/h/kg) | Range (L/h/kg) |

|---|---|---|

| Clearance (CL) | 0.22 | 0.09 – 0.29 |

| Volume of Distribution (V) | 0.34 | 0.24 – 0.41 |

Monte Carlo simulations indicated that dosing regimens of 100 mg/kg/day every 12 hours, or more frequent dosing, were necessary to achieve therapeutic levels against specific pathogens .

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. A notable study evaluated its effectiveness when combined with other antimicrobial agents against Gram-positive cocci, demonstrating enhanced efficacy in certain combinations . The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected bacteria:

| Bacteria | MIC (mg/L) |

|---|---|

| Streptococcus pneumoniae | 0.25 |

| Staphylococcus aureus (MSSA) | 0.5 |

| Enterococcus faecalis | 1 |

Case Studies and Clinical Applications

This compound has been widely used in clinical settings for treating infections in children, especially those with hematologic diseases. A population pharmacokinetic study involving children aged 2 to 11 years indicated that body weight significantly influenced drug clearance, necessitating weight-based dosing adjustments to avoid underdosing .

In a clinical context, this compound has shown efficacy in treating infections caused by Haemophilus influenzae, with recommended dosing regimens established based on pharmacokinetic modeling to optimize therapeutic outcomes .

属性

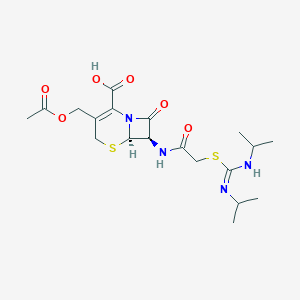

IUPAC Name |

3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXACOFERDBGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954696 | |

| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33075-00-2 | |

| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cefathiamidine?

A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Q2: Which bacterial species are generally susceptible to this compound?

A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]

Q3: Has this compound demonstrated efficacy in treating specific infections?

A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []

Q4: Are there studies comparing this compound's efficacy with other antibiotics?

A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]

Q5: What are the key pharmacokinetic parameters of this compound in different populations?

A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.

Q6: Have any studies explored dosage optimization for this compound in specific populations?

A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]

Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?

A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.

Q9: Are there different formulations of this compound available?

A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]

Q10: What is known about the stability of this compound under different conditions?

A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]

Q11: What approaches have been explored to enhance the stability and solubility of this compound?

A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]

Q12: What analytical techniques are employed to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]

Q13: Have any studies identified impurities in this compound?

A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。